

Commercial suppliers and availability of 2,4-Difluoro-1-(methylsulfonyl)benzene

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Compound of Interest

Compound Name: 2,4-Difluoro-1-(methylsulfonyl)benzene

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An In-Depth Technical Guide to **2,4-Difluoro-1-(methylsulfonyl)benzene** for Advanced Synthesis

Introduction: A Versatile Building Block for Modern Chemistry

2,4-Difluoro-1-(methylsulfonyl)benzene (CAS No. 236739-02-9) is a specialized aromatic building block of significant interest to researchers in drug discovery, agrochemicals, and materials science.^{[1][2]} Its utility stems from a highly activated aromatic system, making it an excellent substrate for nucleophilic aromatic substitution (S_NAr) reactions. The molecule's architecture, featuring two fluorine atoms and a potent electron-withdrawing methylsulfonyl group, creates a profoundly electron-deficient phenyl ring. This electronic arrangement facilitates the displacement of the fluorine atoms—typically the one positioned para to the sulfonyl group—by a wide array of nucleophiles.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.^{[3][4]} As such, reagents like **2,4-Difluoro-1-(methylsulfonyl)benzene** serve as critical intermediates for introducing the fluorinated sulfonylphenyl motif into complex target molecules. This guide provides an in-depth overview of its commercial availability, core reactivity, applications, and safe handling protocols for professionals in the field.

Physicochemical Properties and Commercial Availability

This reagent is a solid at room temperature and is offered by several fine chemical suppliers, primarily for research and development purposes.

Property	Value	Source
CAS Number	236739-02-9	[1] [2]
Molecular Formula	C ₇ H ₆ F ₂ O ₂ S	[1] [2]
Molecular Weight	192.18 g/mol	[1] [2]
Storage	Sealed in dry, 2-8°C	[2] [5]

Table 1: Commercial Supplier Overview

The following table summarizes the availability from a selection of commercial suppliers. Pricing and stock levels are subject to change and should be verified on the respective supplier websites.

Supplier	Purity/Grade	Available Quantities
BLDpharm	≥95%	1g, 5g, 25g
Sigma-Aldrich	Research Grade	Inquire
Atomaxchem	Inquire	Inquire

Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (S_NAr)

The primary value of **2,4-Difluoro-1-(methylsulfonyl)benzene** lies in its high reactivity towards nucleophiles via the addition-elimination mechanism of S_NAr.[\[6\]](#)[\[7\]](#) This is not a classical S_N1 or S_N2 reaction; instead, it involves a two-step process.

- **Nucleophilic Addition:** A nucleophile attacks the carbon atom bearing a leaving group (a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.^[7]
- **Elimination of Leaving Group:** The aromaticity is restored as the leaving group (fluoride ion) is expelled.

The reaction is dramatically accelerated by the presence of strong electron-withdrawing groups, such as the methylsulfonyl ($-\text{SO}_2\text{CH}_3$) group, which stabilize the negatively charged Meisenheimer intermediate.^{[8][9]} The stabilization is most effective when the withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the sulfonyl oxygen atoms via resonance.^[9] Consequently, the fluorine atom at the C4 position (para to the sulfonyl group) is significantly more activated and will typically be displaced first.

Caption: The Addition-Elimination mechanism of $\text{S}_{\text{N}}\text{Ar}$.

Applications in Medicinal Chemistry and Synthesis

While specific synthetic examples citing CAS 236739-02-9 are proprietary or emerging, the utility of its structural class is well-documented. Highly fluorinated benzenesulfonamides are key precursors for potent and selective enzyme inhibitors.^[10] For instance, analogous building blocks are used in the synthesis of inhibitors for carbonic anhydrases IX and XII, which are implicated in cancer.^[10] The reaction involves the sequential displacement of fluorine atoms with various amine nucleophiles to build molecular complexity.

The typical application involves reacting **2,4-Difluoro-1-(methylsulfonyl)benzene** with a primary or secondary amine, an alcohol, or a thiol in the presence of a non-nucleophilic base to yield the corresponding substituted product. This reaction serves as a cornerstone for constructing libraries of compounds for screening in drug discovery programs.

Experimental Protocol: A General Procedure for $\text{S}_{\text{N}}\text{Ar}$

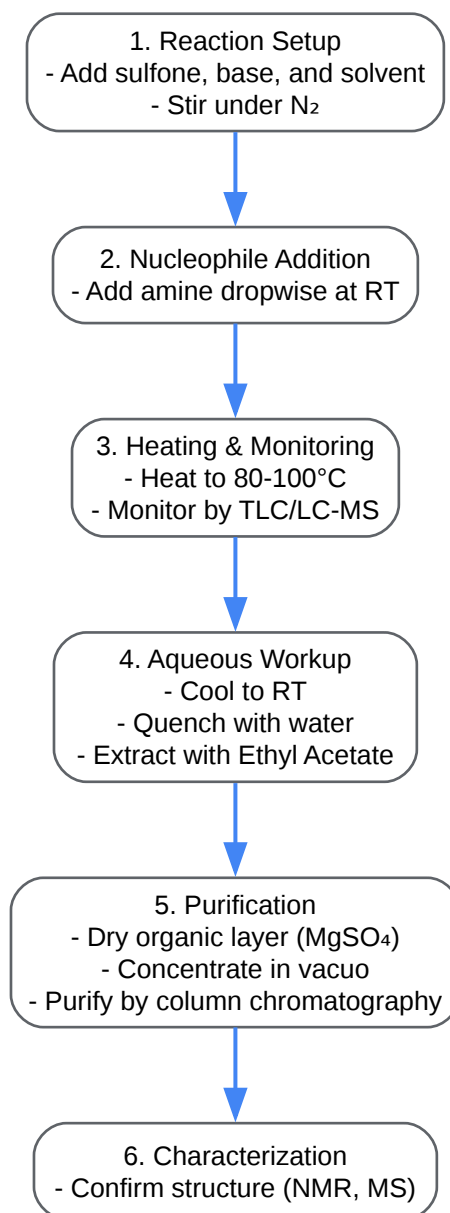
This section provides a detailed, self-validating protocol for a representative $\text{S}_{\text{N}}\text{Ar}$ reaction with an amine nucleophile.

Objective: To synthesize 4-(Alkylamino)-2-fluoro-1-(methylsulfonyl)benzene via selective displacement of the para-fluorine atom.

Materials:

- **2,4-Difluoro-1-(methylsulfonyl)benzene** (1.0 eq)
- Primary or Secondary Amine (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
- Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Water (deionized)
- Magnesium Sulfate ($MgSO_4$), anhydrous

Experimental Workflow:



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Caption: Step-by-step workflow for a typical SNAr reaction.

Step-by-Step Methodology:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add **2,4-Difluoro-1-(methylsulfonyl)benzene** (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

- Expert Insight: K_2CO_3 is a mild, inexpensive base suitable for scavenging the HF produced. For sensitive substrates, a soluble organic base like DIPEA may be preferred.
- Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M.
 - Expert Insight: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cationic counter-ion of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.
- Nucleophile Addition: Add the amine (1.1 eq) to the stirred suspension at room temperature.
- Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
- Aqueous Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
- Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Safety and Handling

As a laboratory chemical, **2,4-Difluoro-1-(methylsulfonyl)benzene** should be handled with appropriate precautions. While a specific, comprehensive SDS is not widely available, data from structurally related activated aromatic compounds suggest the following:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[11][13]
- Storage: Keep the container tightly sealed and store in a cool, dry place, as recommended at 2-8°C.[2][5]
- Fire & Explosion: Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[12][13]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet provided by the supplier before use.

Conclusion

2,4-Difluoro-1-(methylsulfonyl)benzene is a valuable and highly reactive building block for synthetic chemistry. Its utility is centered on the principles of nucleophilic aromatic substitution, enabling the straightforward introduction of a difluoro-sulfonylphenyl moiety into target structures. For researchers in drug discovery and related fields, this reagent offers a reliable pathway to novel compounds with potentially enhanced pharmacological properties. Proper understanding of its reactivity and adherence to safe handling practices are essential for its effective and responsible use in the laboratory.

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